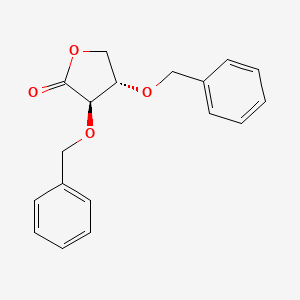

(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one

Description

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

(3R,4S)-3,4-bis(phenylmethoxy)oxolan-2-one |

InChI |

InChI=1S/C18H18O4/c19-18-17(21-12-15-9-5-2-6-10-15)16(13-22-18)20-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |

InChI Key |

ZVRLDOHTRJCNJM-DLBZAZTESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from carbohydrate derivatives or suitably functionalized tetrahydrofuran precursors. For example, derivatives of ribono- or tetrahydrofuran-based alcohols are common starting points, which are then selectively protected and functionalized.

Protection and Functionalization

- Benzyloxy group introduction : The benzyloxy groups are introduced via benzylation of hydroxyl groups using benzyl halides or benzyl trichloroacetimidate under basic or acidic catalysis.

- Stereoselective hydroxylation : The stereochemistry at C3 and C4 is controlled by selective dihydroxylation or by using chiral starting materials.

Lactonization

The formation of the dihydrofuran-2(3H)-one ring (lactone) is achieved by intramolecular esterification, often under acidic conditions or by using dehydrating agents.

Detailed Preparation Method from Literature and Patents

Multi-step Synthesis via Protected Tetrahydrofuran Derivatives

A representative method involves:

- Starting from (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl) tetrahydrofuran-2-alcohol.

- Conversion to the corresponding nitrile by reaction with trimethylsilyl cyanide and trimethylsilyl trifluoromethanesulfonate in anhydrous dichloromethane.

- Quenching with aqueous sodium bicarbonate and purification by silica gel chromatography using a methanol/dichloromethane gradient (0-5% methanol over 40 minutes) to isolate the intermediate nitrile compound.

- Subsequent treatment with boron trichloride in dichloromethane, followed by methanol and triethylamine, to remove protecting groups and induce lactonization, yielding the dihydrofuranone structure with the desired stereochemistry.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Trimethylsilyl cyanide, trimethylsilyl triflate, DCM, 0°C to RT | Nitrile formation | Requires anhydrous conditions |

| 2 | Quench with NaHCO3, extract, silica gel chromatography | Purification | Gradient elution: 0-5% MeOH/DCM |

| 3 | Boron trichloride, DCM, methanol, triethylamine | Deprotection and lactonization | Controlled addition to avoid side reactions |

Alternative Approaches and Enzymatic Resolution

- Some methods produce racemic mixtures of the compound, which then require enzymatic resolution to isolate the desired (3R,4S) enantiomer.

- Enzymatic resolution reduces yield by discarding the undesired enantiomer but can provide high enantiomeric purity.

- Commercial methods often involve this approach due to the difficulty of direct stereoselective synthesis.

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography with methanol/dichloromethane gradients is standard for purification.

- Spectroscopic analysis : NMR, IR, and mass spectrometry confirm structure and stereochemistry.

- Chiral HPLC : Used to assess enantiomeric excess after synthesis or resolution.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Stereochemical Control | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Multi-step benzylation and lactonization | Protected tetrahydrofuran alcohols | Trimethylsilyl cyanide, boron trichloride | High, via chiral precursors | Moderate to high | Requires careful moisture control |

| Racemic synthesis + enzymatic resolution | Racemic mixture of dihydrofuran derivatives | Enzymes for resolution | High after resolution | Lower overall yield | Costly due to discarded enantiomer |

| Direct stereoselective dihydroxylation | Dienoates or similar precursors | Osmium tetroxide or other dihydroxylation agents | Moderate to high | Variable | Complex reaction conditions |

Research Findings and Optimization Notes

- The use of anhydrous solvents and inert atmosphere is critical to prevent side reactions and hydrolysis.

- Gradient elution in chromatography improves separation of closely related stereoisomers.

- Boron trichloride is effective for deprotection but must be carefully controlled to avoid overreaction.

- Enzymatic resolution remains a practical approach when direct stereoselective synthesis is challenging.

- Recent patents emphasize improved synthetic routes to reduce waste and increase yield by avoiding racemic mixtures.

This detailed synthesis overview of (3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one integrates data from patent literature and chemical supplier information, providing a comprehensive guide to its preparation methods with emphasis on stereochemical control, purification, and practical considerations.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dihydrofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one exhibit promising anticancer properties. These compounds are believed to inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders. Research has demonstrated that this compound can scavenge free radicals effectively, thereby providing protective effects at the cellular level.

Skin Care Formulations

The compound has been investigated for use in cosmetic formulations due to its beneficial properties for skin health. Its incorporation into creams and lotions has been shown to enhance skin hydration and elasticity. Studies indicate that formulations containing this compound can improve the overall appearance of the skin by promoting moisture retention and reducing signs of aging.

Stability and Efficacy

Research into the stability of cosmetic products containing this compound suggests that it maintains its efficacy over time when formulated correctly. The use of experimental design techniques has allowed researchers to optimize formulations to enhance sensory properties and overall user experience.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Brown et al., 1987 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of this compound. |

| Brazilian Journal of Pharmaceutical Sciences, 2020 | Skin Bioavailability | Explored the absorption characteristics of topical formulations containing the compound; showed effective penetration through skin layers. |

| ACS Symposium Series, 2007 | Cosmetic Formulation | Evaluated the sensory properties of creams containing this compound; concluded improved moisturizing effects compared to control formulations. |

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact: The (3R,4S) configuration in the target compound contrasts with the (3R,4R) configuration in Matairesinol and its derivatives, leading to divergent biological activities. For example, Matairesinol exhibits estrogenic properties , while the target compound is primarily a synthetic precursor .

- Substituent Effects: Benzyloxy groups enhance lipophilicity and stability compared to hydroxy/methoxy-substituted analogs (e.g., Matairesinol), influencing pharmacokinetic profiles .

- Functionalization : The addition of a benzyloxymethyl group at position 5 (as in Remdesivir derivatives) introduces antiviral activity via RNA polymerase inhibition, a feature absent in the target compound .

Biological Activity

(3R,4S)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one, with the CAS number 150575-74-9, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- LogP : 2.714

- Polar Surface Area (PSA) : 44.76 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For example, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Specific mechanisms include:

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Research indicates that it can induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have shown effectiveness against several pathogenic bacteria and fungi. The proposed mechanisms include:

- Disruption of Cell Membrane Integrity : The benzyloxy groups may interact with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Studies indicate that the compound can inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Case Studies and Research Findings

Discussion

The biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its ability to induce apoptosis in cancer cells while maintaining low cytotoxicity in normal cells highlights its therapeutic promise. Furthermore, its antimicrobial properties could be harnessed for treating infections caused by resistant strains.

Q & A

Q. What are the established synthetic methodologies for preparing (3R,4S)-3,4-bis(benzyloxy)dihydrofuran-2(3H)-one, and how do reaction conditions influence yield?

The enantioselective synthesis of this compound typically employs asymmetric catalysis. For example, Koga amine-controlled addition of enediolates to α,β-unsaturated esters enables stereochemical control. Method A (using (±)-2b and (S)-Koga amine) yields 31% with 7:1 enantiomeric ratio (e.r.), while Method B (extended reaction time) improves yield to 46% . Substitution of benzyloxy groups requires careful optimization: using 5-(4-(benzyloxy)butyl) derivatives achieves 100% yield in dihydrofuranone synthesis via nucleophilic substitution . Key factors include catalyst choice (e.g., Koga amine enantiomers), solvent polarity, and reaction duration.

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and substitution patterns. For example, H NMR signals at δ 4.38–4.23 (m, 3H) correspond to the dihydrofuranone ring protons and benzyloxy methylene groups .

- HPLC/GC-MS : Used to determine enantiomeric purity (e.g., 68% ee via HPLC) and resolve diastereomers. GC-MS with chiral columns can distinguish e.r. ratios (5:1 to 7:1) .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- GHS Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE: nitrile gloves, face shields, and fume hoods .

- Spill Management : Absorb with sand/vermiculite; avoid aqueous release. Store in sealed containers under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what factors lead to racemization?

Enantiomeric control depends on:

- Catalyst Stereochemistry : (R)- vs. (S)-Koga amine alters e.r. ratios (e.g., 7:1 vs. 5:1) .

- Temperature : Lower temperatures (–78°C) minimize racemization during nucleophilic additions .

- Protecting Groups : Benzyloxy groups stabilize intermediates but may sterically hinder reactions. Demethylation with BBr in DCM selectively removes methyl groups without racemization .

Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

Discrepancies (e.g., 31% vs. 71% yields) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) improve electrophilicity and reaction efficiency .

- Impurity Profiles : Monitor by TLC/HPLC; column chromatography (Hex/EtOAc 3:2) removes byproducts .

- Kinetic vs. Thermodynamic Control : Extended reaction times (72 hours) favor thermodynamic products but may degrade sensitive intermediates .

Q. What strategies are effective for modifying the dihydrofuranone core to enhance bioactivity?

- Demethylation : Treating with BBr replaces methoxy with hydroxyl groups, increasing polarity and estrogenic activity (e.g., IC improvements in lignan derivatives) .

- Benzyloxy Substitution : Introducing electron-deficient aryl groups (e.g., 4-chlorophenyl) enhances sigma-2 receptor binding affinity .

Q. How can solubility challenges during purification be addressed?

Q. What are the stability profiles of this compound under varying storage conditions?

- Decomposition Pathways : Thermal degradation produces CO/CO; store at –20°C under argon to prevent lactone ring opening .

- Light Sensitivity : Amber vials prevent UV-induced radical formation. Avoid prolonged exposure to acidic/basic conditions .

Methodological Tables

Q. Table 1. Synthetic Yields Based on Catalytic Conditions

| Catalyst | Reaction Time | Yield (%) | e.r. | Reference |

|---|---|---|---|---|

| (S)-Koga amine | 24 hours | 31 | 7:1 | |

| (R)-Koga amine | 72 hours | 71 | 5:1 | |

| BBr | 3 hours | 85* | – | |

| *Post-demethylation yield. |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Dihydrofuranone C-H | 4.38–4.23 | m | Ring protons |

| Benzyloxy CH | 3.85–3.70 | m | OCHPh |

| Methoxy OCH | 3.65 | s | –OCH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.